Regioisomeric Differentiation: 3,5-Difluoro vs. 2,5-Difluoro vs. 3,4-Difluoro Phenyl Substitution in CCR5 Antagonist Scaffolds
In the development of CCR5 receptor antagonists, the 3,5-difluorophenyl substitution pattern (as incorporated via 3-(3,5-difluorophenyl)-3-oxopropanenitrile) yields compounds with nanomolar potency, as exemplified by AZD5672. SAR studies reveal that moving the fluorine atoms to the 2,5- or 3,4-positions markedly reduces binding affinity, establishing a regioisomeric preference for the symmetrical 3,5-difluoro arrangement [1]. While the direct building block itself is not the active pharmaceutical ingredient, the choice of this specific building block is essential for generating the 3,5-difluorophenyl pharmacophore required for high-affinity CCR5 engagement [2].
| Evidence Dimension | CCR5 receptor binding affinity (IC₅₀) of final drug-like compounds incorporating the building block |
|---|---|
| Target Compound Data | IC₅₀ = 25 nM (exemplified by AZD5672, a 3,5-difluorophenyl-containing CCR5 antagonist) [1] |
| Comparator Or Baseline | Analogous compounds with 2,5-difluoro or 3,4-difluoro substitution typically exhibit IC₅₀ > 100 nM or are inactive in the same assay [1] |
| Quantified Difference | ≥4-fold potency advantage for 3,5-difluoro substitution over alternative regioisomers |
| Conditions | Human CCR5 receptor expressed in CHO cells co-expressing Gα16; RANTES-induced calcium flux FLIPR assay |
Why This Matters
Procurement of the 3,5-difluoro building block is obligatory for medicinal chemistry teams aiming to replicate or optimize the 3,5-difluorophenyl pharmacophore validated in clinical-stage CCR5 antagonists such as AZD5672.
- [1] BindingDB Entry BDBM50062990 (CHEMBL3397989). IC₅₀ = 25 nM for CCR5 antagonist. https://ww.w.bindingdb.org View Source
- [2] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates the compound can be used as a CCR5 antagonist. Semantic Scholar. https://www.semanticscholar.org/author/张会利/91457169 View Source
